2-Morpholin-4-yl-3-nitrobenzoic acid
Overview
Description
2-Morpholin-4-yl-3-nitrobenzoic acid is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol . It is characterized by the presence of a morpholine ring and a nitrobenzoic acid moiety. This compound is primarily used in research and has various applications in chemistry and biology .
Scientific Research Applications
2-Morpholin-4-yl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities .
Mode of Action
It’s known that morpholine derivatives can interact with various targets to exert their effects .
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 4°c, protected from light . These properties may influence its bioavailability.
Action Environment
Environmental factors such as temperature, light, and pH could potentially influence the action, efficacy, and stability of 2-Morpholin-4-yl-3-nitrobenzoic acid. For instance, the compound should be stored at 4°C and protected from light .
Biochemical Analysis
Biochemical Properties
2-Morpholin-4-yl-3-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can be crucial for studying various biochemical pathways and processes.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can modulate cell signaling pathways, leading to changes in cell function and behavior. These effects are crucial for understanding how cells respond to different biochemical stimuli and for developing potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit certain enzymes by binding to their active sites, preventing them from catalyzing reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it can degrade over time, leading to changes in its activity . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, which are important for understanding its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it may influence the activity of enzymes involved in the breakdown of proteins or other biomolecules. These interactions can lead to changes in metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms can influence its interactions with other biomolecules and its overall impact on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the morpholine ring. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 2-Morpholin-4-yl-3-aminobenzoic acid.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the morpholine ring, reducing its potential for biological interactions.
4-Morpholin-4-ylbenzoic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Morpholin-4-yl-3-nitrobenzoic acid is unique due to the combination of the morpholine ring and the nitrobenzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-yl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(13(16)17)10(8)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDGHIWDEAZTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286820 | |
Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-58-4 | |
Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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